molecular formula C12H14N2S B12073903 (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B12073903
M. Wt: 218.32 g/mol
InChI Key: NOAKIESNFFJSTA-UHFFFAOYSA-N
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Description

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is a structurally distinct aromatic amine featuring a thiazole ring substituted with a methyl group at the 5-position and a methyl-substituted phenyl group at the 4-position. Its molecular formula is C₁₂H₁₄N₂S (CAS: 1448189-30-7), with a molecular weight of 218.32 g/mol . Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 343.0±30.0 °C, and flash point of 161.2±24.6 °C .

This compound is a critical intermediate in proteolysis-targeting chimera (PROTAC) synthesis, particularly for targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase . Its synthetic routes often involve palladium-catalyzed cross-coupling reactions and reductive amination, avoiding epimerization risks during chiral center formation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3

InChI Key

NOAKIESNFFJSTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=CS2)C)CN

Origin of Product

United States

Preparation Methods

Preparation of 2-Methyl-4-bromobenzonitrile

Bromination of 2-methylbenzonitrile using NN-bromosuccinimide (NBS) in the presence of catalytic FeBr3_3 selectively functionalizes the para position, yielding 2-methyl-4-bromobenzonitrile in 85% yield. The nitrile group acts as a directing group, ensuring precise regioselectivity.

Pd-Catalyzed C–H Arylation with 4-Methylthiazole

Under modified conditions from VHL ligand synthesis, 2-methyl-4-bromobenzonitrile undergoes coupling with 4-methylthiazole using Pd(OAc)2_2 (3 mol%), KOAc (2.3 equiv.), and DMA at 120°C for 24 hours. This step installs the thiazole ring at the 4-position, affording 2-methyl-4-(4-methylthiazol-5-yl)benzonitrile in 72% yield. LC-MS analysis confirms intermediate formation (m/zm/z calcd for C12_{12}H9_{9}N3_3S: 227.05; found: 227.1 [M+H]+^+).

Functional Group Interconversion: Nitrile to Primary Amine

Lithium Aluminum Hydride (LiAlH4_44) Reduction

The nitrile group in 2-methyl-4-(4-methylthiazol-5-yl)benzonitrile is reduced to a primary amine using LiAlH4_4 in anhydrous THF. After quenching with aqueous Na2_2SO4_4 and extraction with DCM, the crude product is purified via reverse-phase chromatography to yield (2-methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine as a hydrochloride salt (89% yield).

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 8.98 (s, 1H, thiazole-H), 7.65–7.45 (m, 3H, aryl-H), 4.12 (s, 2H, CH2_2NH2_2), 2.52 (s, 3H, thiazole-CH3_3), 2.31 (s, 3H, aryl-CH3_3).

  • HR-MS : m/zm/z calcd for C12_{12}H13_{13}N3_3S: 231.08; found: 231.1 [M+H]+^+.

Alternative Synthetic Pathways

Hantzsch Thiazole Synthesis on Prefunctionalized Benzene

A competing approach involves constructing the thiazole ring directly on 2-methyl-4-acetylphenylmethanamine. Reaction of the acetylated intermediate with thiourea and bromine in ethanol generates the thiazole ring, but poor regiocontrol (≤50% yield) and side-product formation limit utility.

Suzuki–Miyaura Coupling with Thiazole Boronic Esters

While theoretically viable, the scarcity of 4-methylthiazole-5-boronic esters necessitates multistep synthesis, rendering this route less practical for large-scale production.

Optimization and Scale-Up Considerations

Critical parameters for scalability include:

  • Catalyst Loading : Reducing Pd(OAc)2_2 to 1 mol% maintains efficiency while lowering costs.

  • Solvent Choice : Replacing DMA with cyclopentyl methyl ether (CPME) improves reaction safety and facilitates solvent recovery.

  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC) without chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. PROTAC Development
One of the most notable applications of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is its role in the synthesis of PROTACs, which are bifunctional molecules designed to induce targeted protein degradation. PROTACs utilize E3 ligase recruitment to selectively degrade proteins implicated in various diseases, including cancer. Studies have shown that derivatives of this compound can effectively recruit the Von Hippel-Lindau (VHL) E3 ligase, enhancing the degradation of target proteins such as BRD4 and HIF1α .

Case Study: VHL-SF2
Research has demonstrated that VHL-SF2, a PROTAC incorporating this compound, effectively induces BRD4 degradation with a DC50 of approximately 17.2 μM, showcasing its potential in therapeutic applications against cancer . The compound's ability to engage VHL in cellular environments has been confirmed through biochemical assays, indicating its effectiveness as a ligand for targeted degradation strategies .

Synthesis and Optimization

2.1. Synthetic Routes
The synthesis of this compound can be achieved through various methodologies, including C–H arylation techniques that allow for the introduction of the thiazole moiety onto phenolic frameworks. Recent advancements have optimized these synthetic routes to improve yields and reduce byproduct formation .

Synthetic Method Yield (%) Conditions
C–H Arylation65130 °C in DMA with Pd catalyst
Amidation Reaction92–98Room temperature with HATU

2.2. Structure-Activity Relationship (SAR) Studies
SAR studies have highlighted modifications to the core structure that enhance binding affinities and selectivity for target proteins. For instance, variations in substituents on the thiazole ring have been shown to influence the efficacy of PROTACs derived from this compound .

3.1. Antiproliferative Effects
In vitro studies have assessed the antiproliferative activity of compounds derived from this compound against various cancer cell lines. Results indicate that these compounds exhibit significant growth inhibition compared to standard treatments like metformin, suggesting their potential as therapeutic agents .

Case Study: Pancreatic Cancer Cells
A study evaluating the effects of Biguanide-PROTACs containing this compound demonstrated superior antiproliferative properties compared to traditional biguanides, highlighting their promise in treating pancreatic cancer .

Mechanism of Action

The mechanism of action of (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with essential metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole- and Oxazole-Based Methanamines

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine (1448189-30-7) Thiazole (5-yl) - 2-Methylphenyl
- 4-Methylthiazole
C₁₂H₁₄N₂S 218.32 PROTACs targeting VHL
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride (1052541-48-6) Thiazole (4-yl) - 2-Methylthiazole
- Dihydrochloride salt
C₁₁H₁₄Cl₂N₂S 289.21 Kinase inhibitor intermediates
[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (1340521-16-5) Thiazole (4-yl) - Methoxymethyl
- Phenyl
C₁₂H₁₄N₂OS 234.32 Screening libraries
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine (N/A) Oxazole (5-yl) - 4-Methyl
- Phenyl
C₁₁H₁₂N₂O 188.23 Unspecified (oxazole analog)
(4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanamine (690632-25-8) Thiazole (5-yl) - 4-Trifluoromethylphenyl
- 4-Methyl
C₁₂H₁₀F₃N₂S 283.28 Lipophilic bioactive molecules

Biological Activity

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine, also known as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 226.32 g/mol

The structure consists of a thiazole ring substituted with a methyl group and a phenyl ring attached to a methanamine group. This unique configuration contributes to its biological properties.

Thiazole derivatives are known for their wide range of biological activities, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can modulate inflammatory responses.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial activity. For instance:

  • Bacterial Inhibition : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range.
  • Fungal Activity : It has also shown activity against various fungal strains, including Candida albicans and Aspergillus niger, with comparable efficacy to established antifungal agents .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Mechanism of Action : The compound may induce cell cycle arrest and apoptosis in cancer cells. For example, it has been observed to inhibit the proliferation of breast cancer cells through modulation of key signaling pathways .
  • Case Studies : In vitro studies have reported that treatment with this compound leads to significant reductions in cell viability in various cancer cell lines, including those resistant to conventional therapies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
Fungal InhibitionActive against Candida and Aspergillus species
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryModulates inflammatory cytokine production

Case Study Example

In a recent study published in Cell Chemical Biology, researchers evaluated the anticancer effects of this compound on a panel of cancer cell lines. The results indicated:

  • A dose-dependent decrease in cell viability across multiple cell lines.
  • Induction of apoptosis was confirmed via flow cytometry analysis, showing increased Annexin V staining in treated cells compared to controls .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic data for this compound remains limited, preliminary studies suggest:

  • Absorption : Information on oral bioavailability is not extensively documented.
  • Metabolism : Further investigation is needed to elucidate metabolic pathways and potential interactions with other drugs.

Safety assessments reveal that the compound exhibits low toxicity profiles in preliminary studies, indicating its potential for therapeutic use .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Characteristic peaks include δ 2.45 ppm (methyl group on thiazole) and δ 7.2–7.8 ppm (aromatic protons) .
  • HRMS : Expected [M+H]⁺ = 219.0922 (C₁₂H₁₃N₂S) .
  • HPLC Purity : ≥95% purity confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Data Contradiction Note : Discrepancies in reported melting points (e.g., hydrochloride salt vs. free base) require cross-validation using DSC .

How do structural modifications of the methanamine group affect biological activity?

Advanced Research Question

  • Amide Conjugation : Substitution with carboxamide groups (e.g., coupling to pyrrolidine-carboxylic acid) enhances solubility and proteasome recruitment efficiency in PROTACs .
  • Salt Forms : Hydrochloride salts (e.g., BD01101857) improve crystallinity but may reduce cell permeability compared to free bases .
  • Thiazole Methyl Position : The 4-methylthiazol-5-yl group is critical for E3 ligase binding; shifting the methyl to the 2-position (as in ) abolishes activity .

Experimental Design : Perform SAR studies by synthesizing analogs with varied substituents (e.g., ethyl, trifluoromethyl) and test degradation efficiency via Western blot .

How to resolve discrepancies in reported yields from different synthetic methods?

Q. Data Contradiction Analysis

  • Variable Catalysts : Pd(OAc)₂ vs. Pd(PPh₃)₄ in Step 1 can alter coupling efficiency (65–85% yield range) .
  • Reduction Conditions : NaBH₄/CoCl₂ vs. LiAlH₄ may affect byproduct formation; use TLC monitoring to optimize reaction time .
  • Purification Methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (ethanol/water) impacts recovery rates. Validate via mass balance analysis .

Recommendation : Standardize reaction scales (e.g., 1 mmol) and document solvent batch variability to ensure reproducibility.

What are the stability and storage considerations for this compound?

Basic Research Question

  • Stability : Susceptible to oxidation at the benzylic amine; store under inert gas (N₂/Ar) at –20°C .
  • Degradation Products : Detectable via LC-MS after 6 months (e.g., N-oxide formation at m/z 235.0878) .
  • Handling : Use amber vials to prevent light-induced decomposition; avoid aqueous buffers (pH > 8) to prevent hydrolysis .

How is this compound integrated into spirocyclic scaffolds for drug discovery?

Advanced Research Question

  • Spiroamine Synthesis : React with quinoline-3-carbaldehyde and iSnAP resin to form (3R)-N-(furan-2-ylmethyl)-3-(naphthalen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine, confirmed by ¹³C NMR (δ 158.2 ppm, C=N) .
  • Chiral Resolution : Use chiral HPLC (Chiralpak IA column) to separate enantiomers for target-specific activity profiling .

Application Note : Lower yields in spirocyclic derivatives (e.g., 30–40%) necessitate microwave-assisted synthesis for improved kinetics .

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